molecular formula C23H22ClFN4O2 B11196330 N-(2-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-(2-chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11196330
M. Wt: 440.9 g/mol
InChI Key: ACNXEQKPWRNBTG-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzamide core structure with additional functional groups that contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-aminobenzoic acid with appropriate reagents under controlled conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the pyrazine moiety.

    Attachment of the Chlorofluorophenyl Group: The final step involves the coupling of the chlorofluorophenyl group to the benzamide core using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Pharmaceutical Research: It is used as a lead compound in drug discovery programs to identify new pharmacologically active molecules.

    Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA
  • N-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA

Uniqueness

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22ClFN4O2

Molecular Weight

440.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

InChI

InChI=1S/C23H22ClFN4O2/c24-20-14-18(25)7-4-17(20)15-28-22(30)16-5-8-19(9-6-16)31-23-21(26-10-11-27-23)29-12-2-1-3-13-29/h4-11,14H,1-3,12-13,15H2,(H,28,30)

InChI Key

ACNXEQKPWRNBTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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